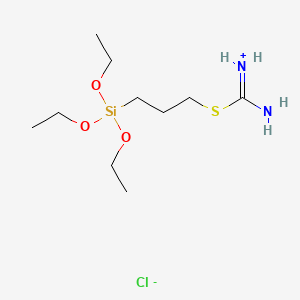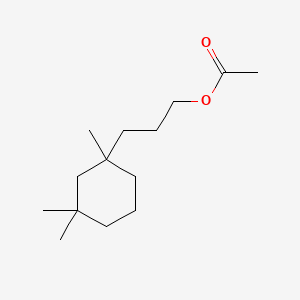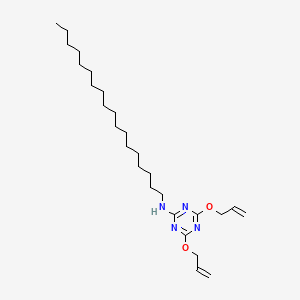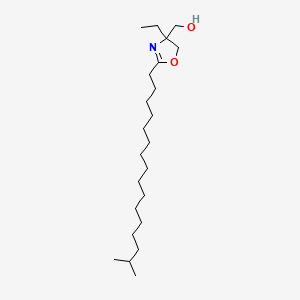
4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation methods for EINECS 299-038-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions.
Reaction Conditions: These conditions often include specific temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production may involve continuous flow reactors and other industrial equipment to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
EINECS 299-038-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with halogens or other substituents, often using catalysts or specific reaction conditions to facilitate the process.
Common Reagents and Conditions: These reactions typically require specific reagents, solvents, and catalysts, along with controlled temperatures and pressures to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
EINECS 299-038-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.
Biology: It may be utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine may explore its potential therapeutic applications or its role in drug development.
Wirkmechanismus
The mechanism of action of EINECS 299-038-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can vary based on the specific application or research focus .
Vergleich Mit ähnlichen Verbindungen
EINECS 299-038-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can involve:
Chemical Structure: Analyzing the structural similarities and differences between EINECS 299-038-0 and other compounds.
Reactivity: Comparing the types of reactions and conditions under which these compounds react.
Applications: Evaluating the different applications and uses of these compounds in various fields.
Conclusion
EINECS 299-038-0 is a significant compound with diverse applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various studies and industrial processes
Eigenschaften
CAS-Nummer |
93841-67-9 |
|---|---|
Molekularformel |
C23H45NO2 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
[4-ethyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H45NO2/c1-4-23(19-25)20-26-22(24-23)18-16-14-12-10-8-6-5-7-9-11-13-15-17-21(2)3/h21,25H,4-20H2,1-3H3 |
InChI-Schlüssel |
AUOMWSWJGGLARG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=N1)CCCCCCCCCCCCCCC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


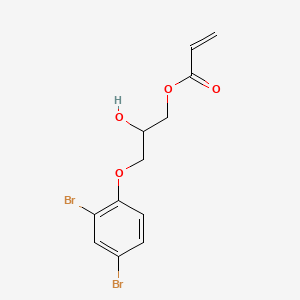



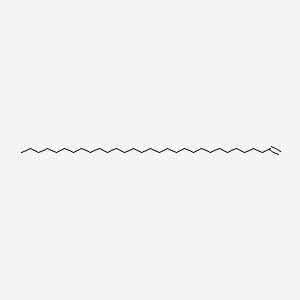
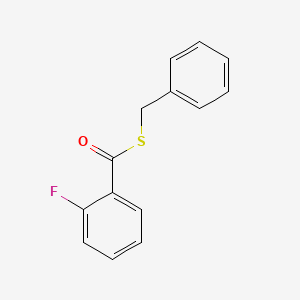
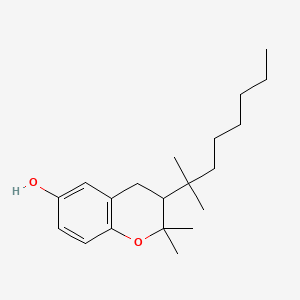
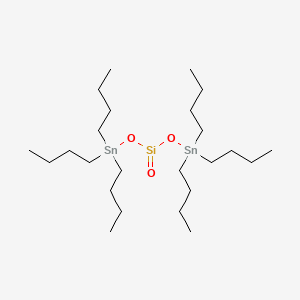
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
